N-(4-ethoxyphenyl)thiophene-2-sulfonamide is an organic compound characterized by its unique structure, which includes a thiophene ring, an ethoxyphenyl group, and a sulfonamide moiety. The compound's molecular formula is C12H13N2O3S, and it has a molecular weight of approximately 273.31 g/mol. This compound falls under the category of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
N-(4-ethoxyphenyl)thiophene-2-sulfonamide is synthesized through specific chemical reactions involving thiophene derivatives and sulfonamide compounds. It is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2), which is significant in its biological activity. Sulfonamides are widely studied for their antibacterial properties and potential therapeutic applications in various diseases.
The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide typically involves the following steps:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, incorporating automated reactors to optimize reaction conditions .
N-(4-ethoxyphenyl)thiophene-2-sulfonamide can participate in several chemical reactions:
The mechanism of action for N-(4-ethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets within biological systems. The sulfonamide moiety mimics natural substrates required for bacterial growth, particularly inhibiting enzymes involved in folic acid synthesis. This competitive inhibition leads to antibacterial effects similar to those observed with traditional sulfonamide antibiotics .
Relevant data from spectral analysis (IR, NMR) can provide insights into functional groups and molecular interactions .
N-(4-ethoxyphenyl)thiophene-2-sulfonamide has several scientific applications:
The ongoing research into this compound highlights its versatility and potential across various scientific fields.
Sulfonamides represent one of medicinal chemistry’s most transformative discoveries, originating with Gerhard Domagk’s 1932 identification of Prontosil Rubrum’s antibacterial properties [2] [3]. This breakthrough ushered in the modern antibiotic era, earning Domagk the 1939 Nobel Prize in Physiology or Medicine. The subsequent elucidation that Prontosil’s active metabolite was sulfanilamide (4-aminobenzenesulfonamide) catalyzed extensive structural derivatization efforts. Early antibacterial agents like sulfamethazine (SMZ) and sulfadiazine (SDZ) established the fundamental pharmacophore: an aromatic amine (N4 position) linked to a sulfonyl group [2]. These derivatives competed with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacterial folate biosynthesis – a mechanism foundational to their bacteriostatic effects [5].
Table 1: Key Milestones in Sulfonamide Therapeutic Development
Time Period | Development | Representative Agents | Therapeutic Class |
---|---|---|---|
1932-1940 | Discovery & Antibacterial Era | Prontosil, Sulfanilamide | Anti-infectives |
1940-1960 | Non-Antibacterial Expansion | Acetazolamide, Chlorpropamide | Diuretics, Antidiabetics |
1960-2000 | CNS Applications | Sumatriptan, Sulpiride | Antimigraine, Antipsychotics |
2000-Present | Targeted Kinase Inhibitors | Vemurafenib, Encorafenib | Anticancer (Kinase Inhibitors) |
The latter half of the 20th century witnessed a paradigm shift: sulfonamides lacking the N4 aromatic amine moiety were identified with reduced allergenic potential and repurposed for diverse therapeutic indications [2]. This led to carbonic anhydrase inhibitors (e.g., acetazolamide for glaucoma), hypoglycemics (e.g., gliclazide for type 2 diabetes), antiarrhythmics (e.g., sotalol), and later, COX-2 inhibitors (e.g., celecoxib) and kinase inhibitors (e.g., vemurafenib for melanoma) [3]. This evolution underscores the scaffold’s adaptability – a single functional group (SO₂NH₂) enabling interactions with structurally diverse biological targets across cellular compartments.
The integration of thiophene motifs into sulfonamide architecture represents a strategic advancement in molecular design. Thiophene, a five-membered heterocycle containing sulfur, offers distinct physicochemical advantages: enhanced π-electron delocalization, moderate dipole moment (~0.55 D), and metabolic stability compared to phenyl rings [4]. Computational analyses (B3LYP/6-311G(d,p)) reveal that thiophene-sulfonamide hybrids exhibit significant three-dimensional p-electronic delocalization extending across the fused system, crucial for nonlinear optical (NLO) properties and target interactions [4].
The core structure of thiophene sulfonamides features the sulfonamide group (-SO₂NH-) attached directly to the thiophene ring, typically at the 2-position. This configuration creates a planar electron-deficient domain (sulfonamide) conjugated to an electron-rich heterocycle (thiophene). Density Functional Theory (DFT) studies demonstrate bond length patterns: S=O bonds average 1.46 Å (slightly longer than typical 1.42 Å due to conjugation), S-N bonds range 1.67-1.68 Å, and thiophene C-S bonds are 1.73-1.75 Å [4]. Bond angles around the sulfonamide sulfur are approximately 105-111° for O=S-N and 120-121° for O=S=O, indicating near-tetrahedral geometry facilitating hydrogen bonding with biological targets.
Table 2: Comparative Electronic Parameters of Thiophene Sulfonamide Derivatives
Substituent Pattern | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (D) | NLO Potential (β) |
---|---|---|---|---|---|
Unsubstituted Thiophene | -6.24 | -1.87 | 4.37 | 4.12 | Medium |
4-NO₂-Phenyl | -6.58 | -2.96 | 3.62 | 5.87 | High |
4-OCH₃-Phenyl | -5.92 | -1.45 | 4.47 | 3.95 | Low-Medium |
4-N(CH₃)₂-Phenyl | -5.43 | -1.12 | 4.31 | 4.26 | Medium |
4-OC₂H₅-Phenyl (Focus Compound) | Est. -5.85 | Est. -1.40 | Est. 4.45 | Est. 4.10 | Low-Medium |
Functionally, the thiophene ring serves as a bioisostere for phenyl groups, improving solubility profiles and offering alternative metabolic pathways. Frontier Molecular Orbital (FMO) analyses show that electron-donating substituents on the pendant aryl group (e.g., 4-methoxy or 4-ethoxy) raise HOMO energies, enhancing electron-donating capacity crucial for interacting with electrophilic enzyme sites [4] [5]. Conversely, electron-withdrawing groups (e.g., 4-NO₂) lower LUMO energies, facilitating charge transfer transitions relevant to photosensitizing applications or interactions with electron-rich biological targets. The HOMO-LUMO gap (ΔE ≈ 3.44-4.65 eV) governs chemical stability and reactivity – narrower gaps correlate with increased biological interaction potential but may compromise metabolic stability [4].
N-(4-ethoxyphenyl)thiophene-2-sulfonamide exemplifies a rationally optimized sulfonamide hybrid leveraging three strategic design principles:
Table 3: Structure-Activity Relationship (SAR) Rationale for Key Substituents
Molecular Region | Structural Feature | Theoretical Rationale | Potential Biological Impact |
---|---|---|---|
Sulfonamide (SO₂NH) | -SO₂NH- linkage | Hydrogen bond donor/acceptor; Anion under physiological pH | Target binding (enzymatic pockets) |
Thiophene Ring | 2-Substitution | Planarity & π-conjugation; Electron-rich sulfur | Enhanced CNS penetration; Protein π-stacking |
Aryl Group (N-linked) | Para-Ethoxy (-OC₂H₅) | Strong σ-donor; Moderate lipophilicity; Metabolic resistance | Reduced allergenic potential; Improved bioavailability |
Para-Methoxy (-OCH₃) | Moderate σ-donor; Lower lipophilicity | Intermediate properties (reference: CAS 39810-50-9) [6] | |
Para-Nitro (-NO₂) | Strong σ-acceptor; Electron-withdrawing | Enhanced charge transfer; Potential photosensitivity |
This targeted structure thus embodies a convergence of historical precedent (sulfonamide bioactivity), modern electronic tuning (thiophene-ethoxy synergy), and safety optimization (non-aniline design). Its chemical tractability facilitates synthetic diversification around the thiophene (3,4-positions) and sulfonamide nitrogen (N-alkylation), enabling systematic exploration of anticancer, antimicrobial, antiglaucoma, and neurotherapeutic applications suggested by analogous sulfonamide hybrids [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3